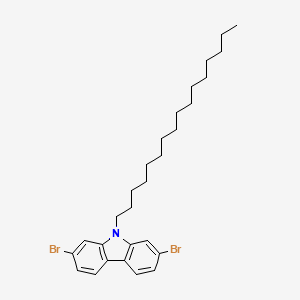![molecular formula C18H14N2O2 B14238422 [5-(1-Phenylindazol-3-YL)furan-2-YL]methanol CAS No. 377739-74-7](/img/structure/B14238422.png)
[5-(1-Phenylindazol-3-YL)furan-2-YL]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(1-Phenylindazol-3-YL)furan-2-YL]methanol: is an organic compound characterized by a complex structure that includes a phenylindazole moiety attached to a furan ring, which is further connected to a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [5-(1-Phenylindazol-3-YL)furan-2-YL]methanol typically involves multi-step organic reactions. One common method starts with the preparation of 1-phenylindazole, which is then subjected to a cyclization reaction with furan-2-carbaldehyde under acidic conditions to form the furan-indazole intermediate. This intermediate is subsequently reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product, this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: [5-(1-Phenylindazol-3-YL)furan-2-YL]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to modify the indazole or furan rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl or furan rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation of the methanol group yields [5-(1-Phenylindazol-3-YL)furan-2-YL]carboxylic acid .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [5-(1-Phenylindazol-3-YL)furan-2-YL]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of [5-(1-Phenylindazol-3-YL)furan-2-YL]methanol involves its interaction with specific molecular targets. The indazole moiety can bind to enzymes or receptors, modulating their activity. The furan ring may also participate in π-π interactions or hydrogen bonding, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
[5-(1-Phenylindazol-3-YL)furan-2-YL]carboxylic acid: Similar structure but with a carboxylic acid group instead of methanol.
[5-(1-Phenylindazol-3-YL)furan-2-YL]amine: Contains an amine group, offering different reactivity and applications.
Uniqueness: [5-(1-Phenylindazol-3-YL)furan-2-YL]methanol is unique due to its combination of the indazole and furan rings with a methanol group, providing a versatile scaffold for chemical modifications and potential biological activity .
Propiedades
Número CAS |
377739-74-7 |
|---|---|
Fórmula molecular |
C18H14N2O2 |
Peso molecular |
290.3 g/mol |
Nombre IUPAC |
[5-(1-phenylindazol-3-yl)furan-2-yl]methanol |
InChI |
InChI=1S/C18H14N2O2/c21-12-14-10-11-17(22-14)18-15-8-4-5-9-16(15)20(19-18)13-6-2-1-3-7-13/h1-11,21H,12H2 |
Clave InChI |
NWEZIGFGYORHCZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=N2)C4=CC=C(O4)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


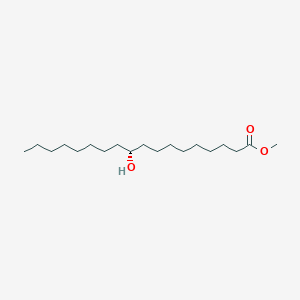
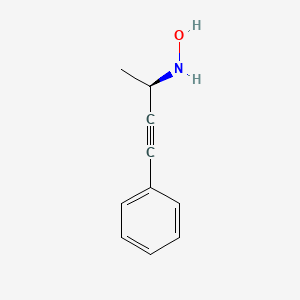
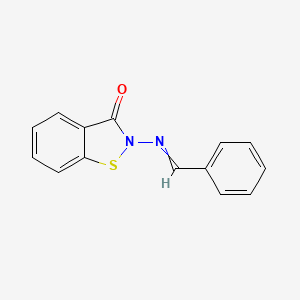
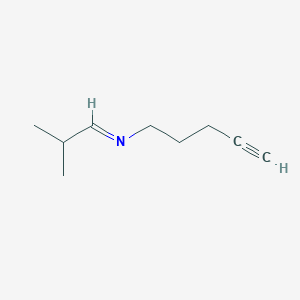
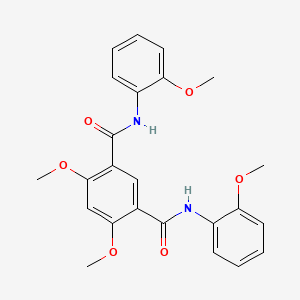




![1H-1,2,4-Triazole, 1-[phenyl(5-phenyl-4-isoxazolyl)methyl]-](/img/structure/B14238406.png)
![1-Methoxy-4-[4-[2,2,2-trichloro-1-[4-(4-methoxyphenyl)phenyl]ethyl]phenyl]benzene](/img/structure/B14238408.png)
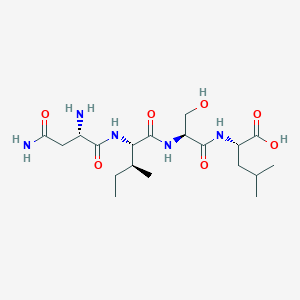
![2-[Phenyl(1H-pyrrol-3-yl)methyl]-1H-pyrrole](/img/structure/B14238415.png)
